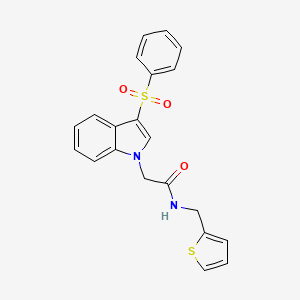
1-(4-((1-Hydroxycyclopentyl)methyl)piperazin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(4-((1-Hydroxycyclopentyl)methyl)piperazin-1-yl)ethan-1-one” is a chemical compound with the CAS Number: 1480223-17-3. It has a molecular weight of 226.32 and its IUPAC name is 1-[(4-acetyl-1-piperazinyl)methyl]cyclopentanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O2/c1-11(15)14-8-6-13(7-9-14)10-12(16)4-2-3-5-12/h16H,2-10H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Chemical Structure
- Piperazine derivatives, including compounds similar to 1-(4-((1-Hydroxycyclopentyl)methyl)piperazin-1-yl)ethan-1-one, have been synthesized for various research applications. Tung (1957) synthesized piperazine hydrochlorides for testing against schistosomiasis in experimental animals (Tung, 1957). Similarly, compounds with piperazine components have been created for potential applications in different fields of study, as shown by Bhat et al. (2018) in their synthesis of enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety (Bhat et al., 2018).
Pharmacological Research
- Several studies have focused on the pharmacological applications of piperazine derivatives. For instance, Ahmed et al. (2017) explored the anti-inflammatory activity of 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone compounds, showing their potential in treating inflammation (Ahmed et al., 2017). Additionally, Palaska et al. (1993) synthesized piperazine derivatives exhibiting significant analgesic and anti-inflammatory activities (Palaska et al., 1993).
Antitumor and Anticancer Research
- The antitumor and anticancer properties of piperazine-based compounds have been a subject of research. Lv et al. (2019) investigated the anti-bone cancer activity and molecular docking of a heterocyclic compound containing a piperazine moiety (Lv et al., 2019). Hakobyan et al. (2020) also synthesized piperazine-based tertiary amino alcohols and their dihydrochlorides to study their effect on tumor DNA methylation (Hakobyan et al., 2020).
Antimicrobial Research
- The antimicrobial properties of piperazine derivatives have been explored in several studies. Rajkumar et al. (2014) synthesized piperazine derivatives and evaluated their antimicrobial activities, finding some compounds with excellent antibacterial and antifungal properties (Rajkumar et al., 2014). Additionally, Gan et al. (2010) designed azole-containing piperazine derivatives and found that they exhibited moderate to significant antibacterial and antifungal activities (Gan et al., 2010).
properties
IUPAC Name |
1-[4-[(1-hydroxycyclopentyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(15)14-8-6-13(7-9-14)10-12(16)4-2-3-5-12/h16H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQHEYRDNHWVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

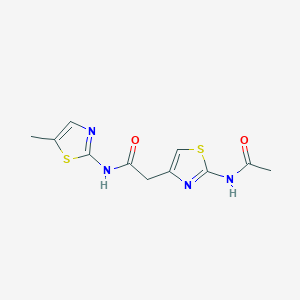
![N-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2810695.png)
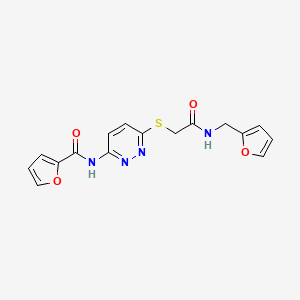
![2-{[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}-1-ethanaminium chloride](/img/structure/B2810698.png)
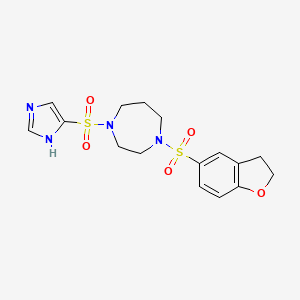
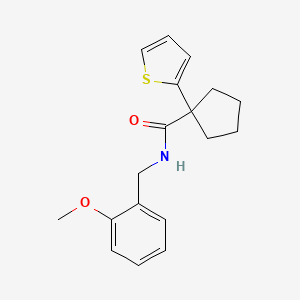
![ethyl 4-{[(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2810702.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2810704.png)
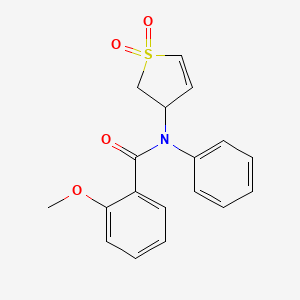
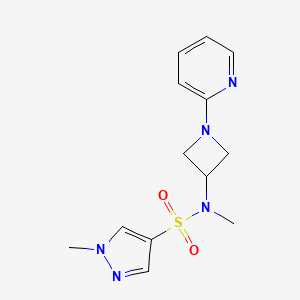
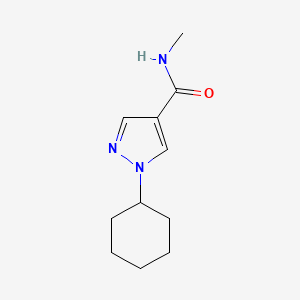
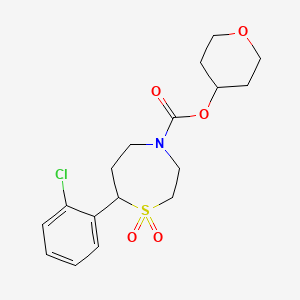
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2810710.png)
